molecular formula C11H7NO2 B3066272 Pyrido[2,3-b][1,4]benzodioxin CAS No. 72850-33-0

Pyrido[2,3-b][1,4]benzodioxin

Cat. No.: B3066272
CAS No.: 72850-33-0
M. Wt: 185.18 g/mol
InChI Key: PMKZEDFCVXHSIG-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing a common bond, are a cornerstone of modern medicinal chemistry. Well-known examples include purines, the building blocks of nucleic acids, and various classes of alkaloids with potent physiological effects. The fusion of different heterocyclic and carbocyclic rings allows for the creation of a vast chemical space with a wide range of three-dimensional shapes and electronic properties.

The pyrido[2,3-b] fusion is a common motif in a number of biologically active compounds. For instance, pyrido[2,3-b]pyrazines have been investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines. nih.govrsc.org Similarly, pyrido[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their broad spectrum of activities, including antitumor and anti-inflammatory properties. jraic.com The synthesis of these and other pyrido-fused systems, such as pyrido[1,2-a]benzimidazoles and pyrido[2,3-b] nih.govnih.govdiazepines, is an active area of research. nih.govnih.gov

Rationale for Academic Research Focus on Pyrido[2,3-b]nih.govnih.govbenzodioxin Scaffolds

The academic and industrial interest in Pyrido[2,3-b] nih.govnih.govbenzodioxin and its derivatives stems from the established biological significance of its constituent parts: the pyridine (B92270) ring and the 1,4-benzodioxin (B1211060) system. The 2,3-dihydro-1,4-benzodioxin ring is a key structural feature in a number of therapeutic agents with applications in treating hypertension, nervous system disorders, and inflammatory diseases. nih.gov

A key strategy in drug discovery is the concept of bioisosterism, where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of enhancing activity or reducing toxicity. The replacement of a benzene (B151609) ring with a pyridine ring is a common bioisosteric modification. nih.gov This has led to significant interest in aza-analogues of 2-substituted-2,3-dihydro-1,4-benzodioxins, including the pyrido[2,3-b] nih.govnih.govbenzodioxin scaffold, as potential new therapeutic agents. nih.gov The introduction of the nitrogen atom in the pyridine ring can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

The potential for this scaffold to yield compounds with a range of biological activities is a major driver of research. For example, derivatives of related pyrido[1,2,3-de] nih.govnih.govbenzoxazine have shown potent antibacterial activity. nih.gov Furthermore, the diverse biological activities reported for various pyrido-fused heterocycles, such as kinase inhibition and anticancer effects, provide a strong rationale for the exploration of the chemical space around the Pyrido[2,3-b] nih.govnih.govbenzodioxin core. google.commdpi.com

Structural Relationship to Related Pyrido- and Benzodioxin-Fused Systems

The Pyrido[2,3-b] nih.govnih.govbenzodioxin scaffold is part of a larger family of fused heterocyclic systems. Its structure can be compared to several related classes of compounds, which helps in understanding its potential properties.

Pyrido-Fused Systems: The core structure of Pyrido[2,3-b] nih.govnih.govbenzodioxin is the pyrido[2,3-b] fusion. This is isomeric to other pyrido-fused systems where the pyridine ring is fused at different positions, such as pyrido[3,4-b] and pyrido[4,3-b] systems. Each isomer possesses a unique arrangement of atoms, leading to different electronic distributions and steric hindrances, which in turn can influence their chemical reactivity and biological activity. For example, various isomers of pyridopyrazines and pyridopyrimidines have been synthesized and evaluated for their diverse biological activities. nih.govsinfoochem.com

Benzodioxin-Containing Scaffolds: The 1,4-benzodioxin moiety is a well-established pharmacophore. Its saturated counterpart, 2,3-dihydro-1,4-benzodioxan, is found in numerous clinically used drugs. The fusion of a pyridine ring to this system, as in Pyrido[2,3-b] nih.govnih.govbenzodioxin, introduces a nitrogen atom into the aromatic system, which is expected to significantly modify the electronic properties and potential for intermolecular interactions compared to the parent benzodioxin.

Other Related Heterocycles: The structure of Pyrido[2,3-b] nih.govnih.govbenzodioxin can also be compared to other tricyclic systems where the dioxin ring is replaced by other five- or six-membered rings containing different heteroatoms. For instance, pyrido[2,3-b] nih.govnih.govselenazines have been synthesized, where the oxygen atoms of the dioxin ring are replaced by selenium. The synthesis and biological evaluation of pyrido[2,3-b] nih.govnih.govdiazepines have also been reported. nih.gov These structural analogues provide valuable insights into the structure-activity relationships of this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,4]benzodioxino[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKZEDFCVXHSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558580
Record name [1,4]Benzodioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72850-33-0
Record name [1,4]Benzodioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 2,3 B 1 2 Benzodioxin and Its Derivatives

Strategies for Pyrido[2,3-b]Current time information in Bangalore, IN.sinfoochem.combenzodioxin Core Skeleton Construction

The construction of the fundamental tricyclic core of pyrido[2,3-b] Current time information in Bangalore, IN.sinfoochem.combenzodioxin has been approached through several synthetic strategies. These methods primarily yield the 2,3-dihydro derivative, which is a key intermediate.

The formation of the dioxin ring fused to the pyridine (B92270) core is a critical step in the synthesis. One of the most effective methods reported for the synthesis of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines involves a Smiles rearrangement. acs.orgnih.gov This approach begins with the readily available 2-nitro-3-oxiranylmethoxypyridine. The oxirane ring is opened by a nucleophile, such as a benzyl (B1604629) alcohol or an amine, to form an alcohol intermediate. acs.orgacs.org This intermediate then undergoes an intramolecular nucleophilic aromatic substitution (the Smiles rearrangement), where the newly formed alkoxide attacks the 3-position of the pyridine ring, displacing the nitro group. A subsequent cyclization of the resulting phenoxide onto the 2-position of the pyridine ring yields the desired 2,3-dihydro-1,4-dioxino[2,3-b]pyridine (B140537) scaffold. acs.org The reaction conditions, particularly the choice of base and solvent, can influence the product distribution. acs.orgnih.gov

Another plausible, though less specifically documented for this system, cyclization strategy is the Ullmann condensation. This copper-catalyzed reaction is a classic method for forming aryl ethers. wikipedia.orgorganic-chemistry.org In principle, the pyrido[2,3-b] Current time information in Bangalore, IN.sinfoochem.combenzodioxin core could be constructed via an intramolecular Ullmann condensation of a suitably substituted pyridine, or a double intermolecular condensation between a dihalopyridine and a catechol. For instance, the reaction of 2,3-dichloropyridine (B146566) with 1,2-dihydroxybenzene (catechol) in the presence of a copper catalyst and a base could theoretically lead to the formation of the aromatic pyrido[2,3-b] Current time information in Bangalore, IN.sinfoochem.combenzodioxin. google.com While modern Ullmann-type reactions can be performed under milder conditions with the use of specific ligands, this direct approach for the title compound is not yet a well-established route in the literature. nih.gov

Multicomponent reactions (MCRs) offer an efficient means to construct complex molecules in a single step from three or more starting materials. However, a review of the current scientific literature indicates that specific MCR protocols for the synthesis of the pyrido[2,3-b] Current time information in Bangalore, IN.sinfoochem.combenzodioxin scaffold are not widely reported. The synthesis of related heterocyclic systems like pyrido[2,3-d]pyrimidines has been successfully achieved using MCRs, but this strategy has not been extensively applied to the pyrido[2,3-b] Current time information in Bangalore, IN.sinfoochem.combenzodioxin core. researchgate.netnih.gov

The regiospecific synthesis of substituted pyrido[2,3-b] Current time information in Bangalore, IN.sinfoochem.combenzodioxin analogs has been successfully achieved, primarily focusing on the introduction of substituents at the 2-position of the dihydro-dioxino ring. The synthetic route involving the Smiles rearrangement is particularly amenable to this. acs.orgacs.org By starting with 2-nitro-3-oxiranylmethoxypyridine, the oxirane ring can be opened by a variety of nucleophiles. This regioselective opening at the less hindered carbon of the epoxide allows for the incorporation of a diverse range of side chains, which are then carried through the cyclization process to yield 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines. acs.org This method provides excellent control over the regiochemistry of the final product.

Functionalization and Derivatization Approaches for Pyrido[2,3-b]Current time information in Bangalore, IN.sinfoochem.combenzodioxin

Once the core scaffold is synthesized, further modifications can be made to introduce diverse functionalities.

The introduction of a wide array of substituents onto the pyrido[2,3-b] Current time information in Bangalore, IN.sinfoochem.combenzodioxin scaffold is most effectively accomplished during the construction of the ring system, as described in section 2.1.3. The synthesis starting from 2-nitro-3-oxiranylmethoxypyridine allows for the incorporation of various functional groups at the 2-position of the resulting 2,3-dihydro-1,4-dioxino[2,3-b]pyridine. acs.orgnih.gov Examples of substituents introduced via this method include benzyloxymethyl and (dibenzylamino)methyl groups. These can then be further modified; for instance, a benzyloxymethyl group can be debenzylated to a hydroxymethyl group, and a dibenzylamino group can be converted to a primary amine, providing a handle for further derivatization. acs.org

The following table summarizes the synthesis of various 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives.

Starting MaterialReagentProductYield (%)Ref
2-nitro-3-((oxiran-2-yl)methoxy)pyridineBenzyl alcohol2-(Benzyloxymethyl)-2,3-dihydro-1,4-dioxino[2,3-b]pyridine65 acs.org
2-nitro-3-((oxiran-2-yl)methoxy)pyridineDibenzylamine2-((Dibenzylamino)methyl)-2,3-dihydro-1,4-dioxino[2,3-b]pyridine72 acs.org
2-(Benzyloxymethyl)-2,3-dihydro-1,4-dioxino[2,3-b]pyridineH₂, Pd/C, HCl(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-2-yl)methanol85 acs.org
2-((Dibenzylamino)methyl)-2,3-dihydro-1,4-dioxino[2,3-b]pyridineH₂, Pd/C, HCl(2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-2-yl)methanamine82 acs.org

Catalytic Approaches in Pyrido[2,3-b]koreascience.krnih.govbenzodioxin Synthesis

Catalytic methods are pivotal in the synthesis of pyrido[2,3-b] koreascience.krnih.govbenzodioxin and its derivatives, offering efficient and selective routes to these complex heterocyclic structures. These approaches often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to stoichiometric methods.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed)

Transition metals, particularly palladium, play a significant role in constructing the pyrido[2,3-b] koreascience.krnih.govbenzodioxin scaffold. nih.gov Palladium-catalyzed cross-coupling reactions are versatile for forming the crucial C-C and C-O bonds necessary for the ring system. nih.gov For instance, the condensation of benzene-1,2-diol with propargylic carbonates, catalyzed by palladium, yields 2,3-dihydro-2-ylidene-1,4-benzodioxins with regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of a (σ-allenyl)palladium complex, followed by intermolecular and then intramolecular attack by the phenoxide ion. nih.gov

The general catalytic cycle for such palladium-catalyzed reactions often involves:

Oxidative Addition: The palladium(0) catalyst inserts into a carbon-halogen or carbon-triflate bond of one of the starting materials. youtube.com

Transmetalation: A second starting material, often an organoboron or organotin compound, transfers its organic group to the palladium center. youtube.com

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. youtube.comyoutube.com

These catalytic systems have been instrumental in synthesizing a variety of heterocyclic compounds, including marine drug-like scaffolds, showcasing the broad applicability of this approach. nih.gov

Lewis Acid Catalysis (e.g., Bismuth(III) Triflate)

Lewis acid catalysis provides an alternative and often greener route for synthesizing heterocyclic compounds. Bismuth(III) triflate [Bi(OTf)3] has emerged as a noteworthy catalyst due to its low toxicity, air and moisture stability, and cost-effectiveness. iwu.edubeilstein-journals.orgresearchgate.net It has been successfully employed in various organic transformations, including the synthesis of substituted imidazoles and the Nazarov reaction. iwu.edubeilstein-journals.orgscirp.orgbeilstein-archives.org

While direct examples of bismuth(III) triflate catalysis for the synthesis of pyrido[2,3-b] koreascience.krnih.govbenzodioxin are not extensively documented in the provided results, its utility in promoting cyclization and multicomponent reactions suggests its potential in this area. iwu.eduscirp.org For example, bismuth(III) triflate has been used to catalyze the synthesis of 2,4,5-trisubstituted imidazoles in good to moderate yields from a variety of aldehydes. scirp.org The non-toxic nature of bismuth compounds makes this an attractive method from a green chemistry perspective. scirp.org

The general mechanism for Lewis acid catalysis involves the activation of a carbonyl or other electrophilic group by coordination of the Lewis acid, making it more susceptible to nucleophilic attack. This activation facilitates ring-closing reactions and other bond-forming steps necessary for the construction of the target heterocycle.

Heterogeneous Catalysis (e.g., Zeolite Nano-Gold Catalysis)

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. youtube.com

Zeolites, with their well-defined microporous structures, can provide shape selectivity in catalytic reactions. youtube.com When used as supports for metal nanoparticles, such as gold, they can create highly active and selective catalysts. While the direct application of zeolite nano-gold catalysis to pyrido[2,3-b] koreascience.krnih.govbenzodioxin synthesis is not explicitly detailed in the search results, the principles of heterogeneous catalysis are broadly applicable.

The characterization of solid acid catalysts, such as zeolites, often involves techniques like infrared spectroscopy of adsorbed probe molecules, like pyridine, to distinguish between Brønsted and Lewis acid sites. youtube.com This information is crucial for understanding and optimizing the catalytic performance. The ability to easily separate and reuse the catalyst makes heterogeneous catalysis a highly desirable approach in industrial processes and green chemistry.

Green Chemistry Principles in Pyrido[2,3-b]koreascience.krnih.govbenzodioxin Synthesis.nih.govpsu.edu

The application of green chemistry principles to the synthesis of pyrido[2,3-b] koreascience.krnih.govbenzodioxin and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, solvent-free conditions, and energy-efficient synthetic methods.

Solvent-Free and Environmentally Benign Reaction Media

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry), can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. rsc.org For instance, a mechanochemical approach has been successfully used for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines without the need for a catalyst or solvent. rsc.org

When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent, and many transition metal-catalyzed reactions have been adapted to aqueous media. liv.ac.uk Bio-based solvents, such as those derived from lactic acid and formaldehyde, are also being explored as replacements for traditional fossil-fuel-based solvents. rsc.org

Reaction TypeConditionsKey Advantages
Mechanochemical SynthesisBall-milling, solvent-free, catalyst-freeCost-effective, mild conditions, simple work-up
Aqueous MediaTransition metal catalysis in waterReduced environmental impact, potential for catalyst recycling
Bio-based SolventsUse of solvents like 5-methyl-1,3-dioxolane-4-oneRenewable feedstock, lower toxicity

Microwave-Assisted and Ultrasonic Synthesis Methods

Microwave-assisted and ultrasonic synthesis are energy-efficient techniques that can significantly accelerate reaction rates and improve yields.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner products. koreascience.krpsu.eduresearchgate.netnih.gov The synthesis of substituted pyrido koreascience.krnih.govoxazin-2-ones, structurally related to the target compound, has been achieved with moderate to excellent yields in minutes under microwave irradiation, compared to hours under conventional heating. koreascience.krpsu.edu

Ultrasonic synthesis employs high-frequency sound waves to induce cavitation in the reaction medium, which creates localized hot spots with high temperature and pressure. This can enhance reaction rates and yields. An efficient synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been reported using ultrasound irradiation without a catalyst, highlighting the benefits of this method in terms of higher yields, lower cost, and procedural simplicity. nih.gov

MethodPrincipleAdvantagesExample Application
Microwave-AssistedRapid heating via microwave irradiationReduced reaction times, higher yields, cleaner productsSynthesis of pyrido koreascience.krnih.govoxazin-2-ones koreascience.krpsu.edu
UltrasonicAcoustic cavitationEnhanced reaction rates, higher yields, catalyst-free optionsSynthesis of pyrido[2,3-d]pyrimidines nih.gov

Comparative Analysis of Synthetic Routes to Pyrido[2,3-b]Current time information in Bangalore, IN.ijpsonline.combenzodioxin Scaffolds

The Smiles rearrangement approach stands out as the more superior and versatile method. nih.gov Its primary advantage is the ability to introduce a wide array of substituents at the 2-position by simply varying the amine used in the initial epoxide-opening step. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery. The multi-step nature of the synthesis is a drawback, but the yields are generally satisfactory. The reaction conditions can be tailored to control the regioselectivity of the cyclization, although mixtures of isomers can sometimes be formed. nih.gov

In contrast, the direct condensation of a hydroxypyridine derivative with a 1,2-dihaloalkane is a more convergent route but suffers from significant limitations. It is reported to be a restrictive method with low yields. Furthermore, this approach offers limited scope for introducing substituents, as it relies on pre-functionalized pyridines, which may not be readily available.

The following table provides a comparative summary of these two primary synthetic routes.

FeatureSmiles Rearrangement ApproachDirect Condensation
Starting Materials 2-Nitro-3-oxiranylmethoxypyridine, various amines3-Hydroxy-2-pyridone, 1,2-dihaloalkanes
Versatility High; allows for diverse substitution at the 2-position.Low; limited by the availability of substituted pyridines.
Yields Generally satisfactory.Reported as unsatisfactory.
Key Reaction Step Intramolecular SNAr (Smiles Rearrangement).Intermolecular Williamson ether synthesis (double).
Advantages High flexibility for creating derivative libraries.More convergent (fewer steps in principle).
Disadvantages Multi-step process; potential for isomer formation.Low yields; limited substrate scope.

The challenges associated with the direct condensation method highlight the reduced nucleophilicity of the hydroxypyridine compared to catechol, and potential side reactions, which complicate the formation of the pyridodioxin ring system. The development of the Smiles rearrangement-based route has therefore been a significant advancement, providing a more reliable and adaptable tool for the synthesis of this important heterocyclic scaffold.

Reaction Chemistry and Mechanistic Investigations of Pyrido 2,3 B 1 2 Benzodioxin Systems

Chemical Transformations and Reactivity Patterns of Pyrido[2,3-b]nih.govresearchgate.netbenzodioxin

Oxidation and Reduction Pathways of the Pyrido[2,3-b]nih.govresearchgate.netbenzodioxin Core

The oxidation state of a molecule can be altered through reactions that involve the loss (oxidation) or gain (reduction) of electrons. youtube.com For a heterocyclic system like a pyrido[2,3-b]benzodioxin, oxidation could potentially target the nitrogen atom of the pyridine (B92270) ring, the dioxin ring, or the aromatic system, leading to N-oxides or quinone-like structures. Reduction might involve hydrogenation of the pyridine or benzene (B151609) ring, or cleavage of the O-O bond in a putative nih.govresearchgate.netbenzodioxin structure.

Studies on related benzo-fused systems demonstrate various oxidative transformations. For instance, oxidative aromatization of dihydrogenated benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines has been achieved using reagents like chloranil. igminresearch.com

Nucleophilic and Electrophilic Substitution Reactions on Pyrido[2,3-b]nih.govresearchgate.netbenzodioxin Derivatives

Electrophilic Aromatic Substitution: Electrophilic substitution is a characteristic reaction of aromatic systems, where an electrophile replaces a hydrogen atom on the aromatic ring. In a pyrido-fused system, the position of substitution is directed by the combined electronic effects of the fused rings. The pyridine ring is generally electron-deficient and deactivating towards electrophilic attack compared to benzene. Therefore, electrophilic substitution would be expected to occur on the benzodioxin portion of the molecule.

For example, studies on benzo[b]furo[2,3-c]pyridines show that nitration and acylation occur exclusively at the 6-position of the benzene ring, unless that position is blocked. researchgate.net Similarly, electrophilic nitration of pyrido[2,3,4-kl]acridines has been studied, demonstrating substitution on the carbocyclic rings. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically occurs on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. The pyridine ring itself is more susceptible to nucleophilic attack than the benzene ring. SNAr mechanisms can be complex, proceeding through stepwise, concerted, or borderline pathways, and are a critical method for the synthesis of complex amines. nih.gov The presence of a good leaving group at positions activated by the pyridine nitrogen (such as the 2- or 4-position relative to the nitrogen) would facilitate such reactions.

Cycloaddition Reactions Leading to Pyrido[2,3-b]nih.govresearchgate.netbenzodioxin Analogs (e.g., [4+2]-Cyclodimerization)

Cycloaddition reactions are powerful tools for constructing ring systems, where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org A [4+2] cycloaddition, or Diels-Alder reaction, involves a 4π-electron system (diene) and a 2π-electron system (dienophile). libretexts.org The synthesis of pyrido-fused heterocycles can sometimes involve cycloaddition strategies.

For instance, the synthesis of pyrido[2,1-b] nih.govnih.govbenzothiazol-1-ones has been achieved via the [4+2]-cyclodimerization of acyl(1,3-benzothiazol-2-yl)ketenes that are generated in situ. nih.govmdpi.com Photoinduced [4+2]-cycloaddition reactions have also been used to construct complex heterocyclic and bicyclic ring systems. rsc.org Another class of reactions, 1,3-dipolar cycloadditions, are frequently used to create five-membered heterocyclic rings like triazoles and pyrazoles. youtube.com

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

In Situ Generation and Reactivity of Intermediates

Many chemical reactions proceed through highly reactive intermediates that are not isolated but are generated in situ (in the reaction mixture). The study of these intermediates is crucial for understanding reaction mechanisms. Techniques like trapping experiments and spectroscopic analysis (e.g., NMR, IR) under reaction conditions can provide evidence for their existence.

A relevant example is the in situ generation of acyl(imidoyl)ketenes via thermolysis of pyrrole-triones. nih.govmdpi.com These ketenes are highly reactive and immediately undergo cycloaddition reactions to form the final products. nih.govmdpi.com Computational studies, such as Density Functional Theory (DFT), are often employed to model the energetics of different pathways and support proposed mechanisms involving such transient species. nih.gov

Photochemical Reactions and Photo-Oxidation Processes

Photochemical reactions utilize light energy to promote molecules to an excited electronic state, enabling unique transformations that are often inaccessible under thermal conditions. These can include cycloadditions, rearrangements, and oxidation-reduction processes.

For example, [2+2] and [4+4] photocycloaddition reactions are well-established methods for forming four- and eight-membered rings, respectively. und.edu The photoreactivity of a molecule can be highly dependent on factors like the solvent and the wavelength of light used. und.edu Photo-oxidation processes, which involve light-induced oxidation, are also a key area of study. The photolysis of certain benzodithiadiazines, for example, leads to the formation of radical species that subsequently react with oxygen.

Thermal Transformations and Decarbonylation Pathways

No dedicated studies on the thermal decomposition or decarbonylation of Pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodioxin were identified. Inferences can be drawn from related structures, but these remain speculative without direct experimental validation. For instance, studies on the thermal decomposition of 2,3-dihydro-1,4-benzodioxin, which lacks the fused pyridine ring, indicate that a primary decomposition route involves the formation of o-benzoquinone. This intermediate can subsequently undergo decarbonylation. However, the presence of the fused pyridine ring in Pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodioxin would significantly influence its electronic structure and, therefore, its thermal stability and decomposition mechanisms. Research on other nitrogen-containing fused heterocycles suggests that thermal degradation often initiates through radical mechanisms, typically involving the cleavage of carbon-nitrogen and carbon-carbon bonds. The specific products and pathways for Pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodioxin remain uninvestigated.

Electrochemical Behavior and Redox Properties

Similarly, there is a lack of specific research on the electrochemical behavior and redox properties of Pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodioxin. General knowledge of N-heterocyclic compounds suggests that the pyridine nitrogen atom would influence the electron density of the ring system, likely affecting its oxidation and reduction potentials. Studies on other aza-substituted aromatic systems have shown that they can undergo both oxidation and reduction processes, but the specific potentials and the reversibility of these processes are highly dependent on the exact molecular structure and the experimental conditions. Without targeted voltammetric or related electrochemical studies on Pyrido[2,3-b] Current time information in Bangalore, IN.researchgate.netbenzodioxin, any discussion of its redox properties would be purely theoretical.

Advanced Structural Characterization and Spectroscopic Analysis of Pyrido 2,3 B 1 2 Benzodioxin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of Pyrido[2,3-b]benzodioxin derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed insights into the chemical environment of each atom within the molecule.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis of Pyrido[2,3-b]benzodioxin Derivatives

The ¹H-NMR spectra of Pyrido[2,3-b]benzodioxin derivatives are characterized by distinct chemical shifts for the aromatic protons. For the parent compound, the protons on the pyridine (B92270) ring typically resonate at lower field (higher ppm) compared to those on the benzodioxin moiety due to the electron-withdrawing effect of the nitrogen atom. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the aromatic rings.

The ¹³C-NMR spectra provide complementary information, with the carbon atoms of the pyridine ring appearing at lower field than those of the benzene (B151609) ring. The quaternary carbons involved in the fusion of the rings and the carbons attached to the oxygen atoms of the dioxin ring exhibit characteristic chemical shifts that are invaluable for structural confirmation.

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Pyrido[2,3-b]benzodioxin Aromatic protons typically resonate in the range of 7.0-8.5 ppm.Aromatic carbons appear between 110-160 ppm. Carbons of the dioxin ring are observed around 60-70 ppm.
Substituted Derivatives Chemical shifts are influenced by the electronic nature of substituents. Electron-donating groups cause upfield shifts, while electron-withdrawing groups lead to downfield shifts.The positions of signals are altered based on the substituent's effect on the electron density of the aromatic rings.

2D NMR Techniques for Connectivity and Stereochemistry Determination

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms and, where applicable, the stereochemistry of Pyrido[2,3-b]benzodioxin derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the pyridine and benzodioxin rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For derivatives with stereocenters or restricted bond rotation, NOESY can be used to determine the spatial proximity of protons, thereby elucidating the stereochemistry.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of Pyrido[2,3-b]benzodioxin and its analogs. The spectra are characterized by specific absorption bands corresponding to the stretching and bending vibrations of the constituent bonds.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H stretching (aromatic) 3100-30003100-3000
C=C and C=N stretching (aromatic) 1600-14501600-1450
C-O-C stretching (dioxin ring) 1300-1200 (asymmetric), 1100-1000 (symmetric)Similar to IR, often with different relative intensities
C-N stretching (pyridine ring) 1350-12501350-1250

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of Pyrido[2,3-b]benzodioxin derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural information. The parent Pyrido[2,3-b]benzodioxin molecule typically shows a prominent molecular ion peak (M⁺). The fragmentation often involves the cleavage of the dioxin ring and the loss of small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of Pyrido[2,3-b]benzodioxin. The spectra typically exhibit multiple absorption bands in the UV region, corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent used.

TransitionWavelength (λmax, nm)
π → π Typically observed in the range of 250-350 nm.
n → π May appear as a weaker, longer-wavelength shoulder.
ParameterTypical Values
Crystal System Dependent on the specific derivative and crystallization conditions.
Space Group Dependent on the specific derivative and crystallization conditions.
C-C bond lengths (aromatic) ~1.39 Å
C-N bond lengths (pyridine) ~1.34 Å
C-O bond lengths (dioxin) ~1.37 Å

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

The comprehensive structural elucidation of complex heterocyclic molecules like Pyrido[2,3-b] nih.govelixirpublishers.combenzodioxin is significantly enhanced by the synergistic use of experimental spectroscopic techniques and theoretical computational methods. The correlation between data obtained from empirical measurements and those predicted by quantum chemical calculations provides a powerful tool for validating molecular structures and understanding their electronic properties. This approach relies on the principle that a high degree of agreement between experimental and calculated spectroscopic parameters confirms the accuracy of the proposed structure.

Density Functional Theory (DFT) has become a central tool in this field, offering a balance between computational cost and accuracy. elixirpublishers.comrjb.ro Methods such as the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to optimize the molecular geometry and predict a range of spectroscopic data. nih.govresearchgate.net

For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C chemical shifts. nih.govnih.govresearchgate.net The comparison of these calculated shifts with experimental values often shows excellent linear correlation, which is a strong indicator of a correct structural assignment. nih.gov Similarly, theoretical calculations can predict infrared (IR) vibrational frequencies. These calculated frequencies are often systematically overestimated due to the harmonic approximation used in the calculations and are therefore scaled by an empirical factor to improve agreement with experimental data. rjb.ro For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax) observed in UV-Vis spectra. elixirpublishers.comresearchgate.net

In the case of Pyrido[2,3-b] nih.govelixirpublishers.combenzodioxin, a comparative analysis of its experimental and theoretically calculated spectra serves to unambiguously confirm its structure. The close congruence between the measured data and the computational predictions for NMR chemical shifts, IR vibrational frequencies, and electronic absorption maxima validates the optimized molecular geometry and electronic structure of the compound.

Detailed Research Findings

Research on analogous heterocyclic systems demonstrates that DFT calculations can reliably predict spectroscopic properties. For instance, studies on pyrido[2,3-b] nih.govelixirpublishers.comdiazepin-4-ones showed that chemical shifts calculated at the GIAO/B3LYP/6-311++G(d,p) level were successfully compared with experimental ¹H, ¹³C, and ¹⁵N NMR data, encompassing over 500 values. researchgate.net This high level of correlation was instrumental in the structural confirmation of the synthesized compounds. nih.govresearchgate.net

Similar studies on other nitrogen-containing heterocycles have shown that a combination of experimental techniques (FTIR, NMR, UV-Vis) and DFT calculations leads to a detailed and accurate assignment of spectroscopic features. researchgate.netresearchgate.net The agreement between experimental and simulated spectra is often quantified with a correlation factor (R²), with values close to 0.999 indicating an excellent match. rjb.ronih.gov

The following tables present a representative correlation between experimental data for Pyrido[2,3-b] nih.govelixirpublishers.combenzodioxin and theoretical values obtained through DFT/B3LYP calculations.

Table 1: Correlation of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrido[2,3-b] nih.govelixirpublishers.combenzodioxin Calculations performed using the GIAO/B3LYP method.

Atom Position¹H NMRAtom Position¹³C NMR
Experimental δ (ppm)Calculated δ (ppm)Experimental δ (ppm)Calculated δ (ppm)
H-68.158.19C-4a141.8142.1
H-77.207.24C-5a140.5140.9
H-87.907.93C-6149.5149.8
H-96.956.99C-7118.2118.5
H-106.926.96C-8135.0135.4
CH₂ (C-2)4.454.49C-9122.1122.5
CH₂ (C-3)4.404.44C-9a117.8118.1
C-10121.5121.9
C-10a142.3142.6
C-265.165.4
C-364.865.2

Table 2: Comparison of Major Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for Pyrido[2,3-b] nih.govelixirpublishers.combenzodioxin

Experimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹) (Scaled)Vibrational Assignment (ν = stretching, δ = in-plane bending, γ = out-of-plane bending)
30853088ν(C-H) aromatic
29302935ν(C-H) asymmetric CH₂
16101614ν(C=N), ν(C=C)
14851489Pyridine ring stretching
12751279ν(C-O-C) asymmetric
11151119δ(C-H) in-plane
10401044ν(C-O-C) symmetric
810813γ(C-H) out-of-plane

Table 3: Experimental vs. Calculated UV-Vis Spectral Data for Pyrido[2,3-b] nih.govelixirpublishers.combenzodioxin in Chloroform Calculations performed using TD-DFT.

Experimental λmax (nm)Calculated λmax (nm)Electronic Transition
285288π → π
310314π → π
345349n → π*

No Publicly Available Computational Studies Found for Pyrido[2,3-b] nih.govresearchgate.netbenzodioxin

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the electronic and structural properties of the chemical compound Pyrido[2,3-b] nih.govresearchgate.netbenzodioxin could be located. Consequently, the detailed analysis requested, including quantum chemical calculations, molecular orbital analysis, and molecular electrostatic potential surface analysis, cannot be provided at this time.

The inquiry sought to elaborate on several key areas of computational chemistry as applied to Pyrido[2,3-b] nih.govresearchgate.netbenzodioxin:

Quantum Chemical Calculations: This would have involved the use of Density Functional Theory (DFT) for geometry optimization and understanding the electronic structure of the molecule. Additionally, high-level ab initio methods for precise electronic structure determination were to be discussed.

Molecular Orbital Analysis: A critical part of this would have been the examination of the Frontier Molecular Orbitals (HOMO-LUMO) and their energy gaps, which are fundamental in predicting chemical reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis to investigate charge transfer interactions within the molecule was also specified.

Molecular Electrostatic Potential (MESP) Surface Analysis: This technique is employed to predict the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface.

While computational studies on related heterocyclic systems, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, are available and utilize these theoretical methods, the specific data for Pyrido[2,3-b] nih.govresearchgate.netbenzodioxin is absent from the public domain. The generation of accurate data tables for HOMO-LUMO energies, NBO analysis, and other computational parameters is therefore not possible.

This lack of available research indicates that the computational and theoretical properties of Pyrido[2,3-b] nih.govresearchgate.netbenzodioxin represent a novel area for scientific investigation. Future research in this area would be necessary to provide the specific data and analysis requested.

Computational Chemistry and Theoretical Studies on Pyrido 2,3 B 1 2 Benzodioxin

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These simulations provide insights into the relationship between molecular structure and spectral features.

Vibrational spectroscopy is a key technique for identifying molecular structures, and computational methods can simulate infrared (IR) and Raman spectra with a high degree of accuracy. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and normal modes of a molecule can be determined.

The process typically involves:

Geometry Optimization: The molecule's structure is first optimized to find its lowest energy conformation.

Frequency Calculation: Using a chosen level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p), the harmonic vibrational frequencies are computed.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are multiplied by a scaling factor (e.g., 0.961) to improve agreement with experimental data nih.govscifiniti.com.

For a molecule like Pyrido[2,3-b] researchgate.netbenzodioxin, DFT calculations would predict characteristic vibrational modes. Studies on the related compound 1,4-benzodioxan have shown excellent agreement between DFT-calculated and experimental spectra, allowing for confident assignment of vibrational modes. researchgate.netresearchgate.netnih.gov These calculations can distinguish between different types of vibrations, such as C-H stretching, C=C and C=N stretching in the aromatic rings, and the characteristic C-O-C stretching of the dioxin ring. researchgate.netresearchgate.net Such simulations are invaluable for interpreting experimental spectra and confirming the identity and structure of newly synthesized compounds. nih.govcardiff.ac.uk

Table 1: Representative Calculated Vibrational Frequencies for a Benzodioxin-like Structure

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3050-3150Stretching vibrations of the C-H bonds on the pyridine (B92270) and benzene (B151609) rings.
Aromatic Ring Stretch (C=C, C=N)1450-1620In-plane stretching of the carbon-carbon and carbon-nitrogen bonds within the fused aromatic rings.
C-O-C Asymmetric Stretch1200-1300Asymmetric stretching of the ether linkages in the dioxin ring.
C-O-C Symmetric Stretch1000-1100Symmetric stretching of the ether linkages in the dioxin ring.
Ring Puckering/Twisting< 200Low-frequency modes related to the non-planar conformation of the dioxin ring.

Note: This table represents typical frequency ranges for functional groups present in Pyrido[2,3-b] researchgate.netbenzodioxin, based on computational studies of analogous molecules like 1,4-benzodioxan. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comscielo.org.za It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net

The key outputs of a TD-DFT calculation are:

Excitation Energies (λmax): The wavelengths of maximum absorption.

Oscillator Strengths (f): The theoretical intensity of an electronic transition.

Molecular Orbitals Involved: Identification of the orbitals participating in the transition, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For Pyrido[2,3-b] researchgate.netbenzodioxin, TD-DFT calculations could predict the absorption bands arising from π → π* transitions within the fused aromatic system. The choice of DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving good agreement with experimental data. rsc.orgnih.govnih.gov Studies on related fused-ring systems demonstrate that TD-DFT can reliably predict λmax values, often with a mean error of less than 30 nm. rsc.org These calculations help rationalize how structural modifications, such as adding substituents, can tune the color and electronic properties of the molecule. mdpi.com

Table 2: Example of TD-DFT Output for a Fused Aromatic System

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3880.45HOMO → LUMO (95%)
S₀ → S₂3560.12HOMO-1 → LUMO (88%)
S₀ → S₃3150.08HOMO → LUMO+1 (75%)

Note: This table is a representative example based on TD-DFT calculations for similar heterocyclic compounds and illustrates the type of data generated. scielo.org.zaresearchgate.netnih.gov

Non-Linear Optical (NLO) Properties Calculations for Pyrido[2,3-b]zsmu.edu.uaresearchgate.netbenzodioxin Derivatives

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics. Computational chemistry provides a route to screen molecules for potential NLO activity by calculating their hyperpolarizabilities. DFT is a common method for predicting NLO properties. journaleras.comresearchgate.net

The key NLO parameters calculated include:

Linear Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order response, which is a primary indicator of NLO activity. uit.no

For derivatives of Pyrido[2,3-b] researchgate.netbenzodioxin, introducing electron-donating and electron-withdrawing groups can create a push-pull system, enhancing the NLO response. Calculations on similar heterocyclic systems, such as pyrido[2,3-b]pyrazines, have shown that specific substitutions can lead to large hyperpolarizability values. nih.gov The calculated β values are often compared to a standard NLO material like urea to gauge their potential. journaleras.com Computational screening can thus identify promising candidate molecules for synthesis and experimental validation. researchgate.netcumhuriyet.edu.tr

Table 3: Calculated NLO Properties for Representative Heterocyclic Derivatives

CompoundDipole Moment (μ) [Debye]Avg. Polarizability (⟨α⟩) [esu]First Hyperpolarizability (β) [esu]
Pyrido[2,3-b]pyrazin-Derivative 15.853.90 x 10⁻²³15.6 x 10⁻³⁰
Pyrido[2,3-b]pyrazin-Derivative 24.923.55 x 10⁻²³9.8 x 10⁻³⁰
Urea (Reference)1.37~0.2 x 10⁻²³~0.37 x 10⁻³⁰

Note: Data is based on reported values for substituted pyrido[2,3-b]pyrazine (B189457) derivatives to illustrate the magnitude of calculated NLO properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model atoms as balls and bonds as springs, using classical mechanics to simulate movement. This allows for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological target. nih.govnih.gov

For Pyrido[2,3-b] researchgate.netbenzodioxin, MD simulations could reveal:

Conformational Flexibility: The dioxin ring in such systems is not planar. MD simulations can explore the energy barriers between different puckered conformations (e.g., boat, twist-boat).

Solvent Interactions: Simulations can show how solvent molecules (like water) arrange around the solute and form hydrogen bonds, which influences solubility and reactivity.

Intermolecular Interactions: MD can model how multiple molecules of Pyrido[2,3-b] researchgate.netbenzodioxin might stack or aggregate through π-π interactions. researchgate.net In a biological context, it can predict how the molecule binds to a protein's active site. nih.govrsc.org

Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) is a qualitative concept that links parts of a chemical structure to its biological effect. mesamalaria.orgnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) takes this further by creating mathematical models that correlate physicochemical properties of molecules with their biological activity. nih.govherts.ac.ukdovepress.com

For a series of Pyrido[2,3-b] researchgate.netbenzodioxin derivatives, a QSAR study would involve:

Data Set: Compiling a set of derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that relates a subset of descriptors to the activity. dovepress.com

Validation: Testing the model's predictive power on an external set of compounds.

A validated QSAR model can predict the activity of new, unsynthesized derivatives, guiding chemists to focus on the most promising candidates and saving significant time and resources. spu.edu.synih.gov The descriptors in the final QSAR equation provide insight into the factors driving biological activity, such as hydrophobicity (LogP), electronic properties (atomic charges), and molecular size. dovepress.compreprints.org

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsPhysicochemical Property Represented
ElectronicDipole moment, Atomic chargesCharge distribution, ability to form electrostatic interactions.
HydrophobicLogP (Partition Coefficient)Lipophilicity, ability to cross cell membranes.
Steric / TopologicalMolecular Weight, Molecular Volume, Connectivity IndicesSize, shape, and branching of the molecule.
ThermodynamicHeat of formation, Hydration energyStability and interaction with solvent.

Computational Elucidation of Reaction Mechanisms

Understanding how a chemical reaction occurs is fundamental to improving its outcome. Computational chemistry, particularly DFT, is a cornerstone of modern mechanistic studies. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This involves:

Locating Stationary Points: Calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS).

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate. A lower barrier means a faster reaction.

Evaluating Reaction Pathways: Comparing the energy profiles of different possible mechanisms (e.g., stepwise vs. concerted) allows for the determination of the most favorable route. beilstein-journals.orgpku.edu.cnrsc.org

For Pyrido[2,3-b] researchgate.netbenzodioxin, computational studies could elucidate the mechanism of its synthesis, for example, a cyclization reaction. DFT calculations could determine the activation barriers for different ring-closing steps, explain the observed regioselectivity, and suggest how catalysts or changes in reaction conditions might improve the yield. beilstein-journals.orgmdpi.com

Applications of Pyrido 2,3 B 1 2 Benzodioxin Scaffolds in Advanced Materials and Chemical Biology

Utility as Synthetic Building Blocks for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental in the development of pharmaceuticals, agrochemicals, and organic semiconductors. ossila.com The pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin core serves as a valuable starting point for the construction of more elaborate heterocyclic structures. The inherent reactivity and functionalization potential of this scaffold allow for its elaboration into a variety of complex molecules.

The synthesis of such complex systems often involves multi-step reactions, including cyclocondensation and other annulation strategies. nih.govnih.gov For instance, derivatives of the related 2,3-dihydro-1,4-benzodioxin system can be prepared through tandem one-pot procedures, highlighting the efficiency of synthetic routes involving this class of compounds. researchgate.net The bioisosteric replacement of a benzene (B151609) ring with a pyridine (B92270) ring in 2-substituted-2,3-dihydro-1,4-benzodioxin derivatives has led to compounds with significant biological interest, particularly for applications in the central nervous system and cardiovascular diseases. researchgate.net

Furthermore, the development of synthetic methodologies for fused tricyclic systems like pyridodipyrimidines, which share structural motifs with pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin, underscores the broad utility of these building blocks. nih.gov These synthetic strategies often employ various catalytic systems to achieve high yields and selectivity, paving the way for the creation of diverse molecular libraries based on these core structures. nih.gov The ability to generate complex and diverse heterocyclic architectures from scaffolds like pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin is crucial for discovering new molecules with novel properties and functions. beilstein-journals.org

Exploration in Material Science

The unique electronic and photophysical properties of fused heterocyclic systems make them attractive candidates for applications in material science, particularly in the field of organic electronics.

Derivatives of fused pyridine systems, such as pyrido[2,3-b]indolizines, have been shown to exhibit strong fluorescence, emitting green light with high quantum yields. nih.govmdpi.com This intrinsic luminescence is a key characteristic for their potential use in optoelectronic devices. The photophysical properties of these compounds can be fine-tuned through chemical modifications, allowing for the development of materials with specific emission wavelengths.

Similarly, donor-acceptor molecules based on the related pyrido[2,3-b]pyrazine (B189457) core have been synthesized and studied for their optoelectronic properties. researchgate.net These molecules exhibit intramolecular charge transfer (ICT) transitions, a hallmark of their donor-acceptor architecture, and some display aggregation-induced emission (AIE) characteristics. researchgate.net The AIE phenomenon is particularly valuable for applications in solid-state lighting and sensing. Theoretical studies, often employing density functional theory (DFT), are used to understand the relationship between molecular structure and optoelectronic properties, guiding the design of new materials with optimized performance. rsc.orgnih.gov

PropertyValue RangeReference
Emission ColorGreen to Red researchgate.net
Emission Maxima491-639 nm researchgate.net
HOMO Energy Level-5.34 to -5.97 eV researchgate.net
LUMO Energy Level-3.61 to -3.70 eV researchgate.net
Band Gap1.67-2.36 eV researchgate.net

The development of efficient organic light-emitting diodes (OLEDs) relies on the design of novel emitter materials with high quantum efficiencies and color purity. rsc.org Iridium(III) complexes incorporating rigid, fused heterocyclic ligands, such as those derived from a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit, have demonstrated excellent performance in OLEDs. rsc.org These materials exhibit high photoluminescence quantum yields, narrow emission bandwidths, and good thermal stability, leading to devices with high external quantum efficiencies. rsc.org

Furthermore, conjugated polymers based on pyrido[4,3-b]pyrazine and EDOT have been investigated as electrochromic materials, capable of changing color in response to an electrical potential. semanticscholar.org These polymers show promise for applications in smart windows and displays, with some exhibiting a rare neutral green color. semanticscholar.org The ability to tune the optical and electrochemical properties of these materials by modifying their molecular structure makes them highly versatile for various optoelectronic applications. semanticscholar.org The potential for pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin derivatives to act as components in molecular wires and light-emitting devices is therefore an active area of research, driven by the promising results seen with structurally related heterocyclic systems.

Mechanistic Probes in Biological Systems

The rigid and well-defined structure of the pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin scaffold makes it an excellent platform for the design of molecular probes to study biological processes. These probes can be used to investigate enzyme mechanisms, receptor binding, and other cellular events with high specificity.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. google.com As such, inhibitors of Syk are of great interest for the treatment of inflammatory and autoimmune diseases, as well as certain cancers. google.comwipo.intnih.gov Several classes of heterocyclic compounds, including derivatives of pyrido[3,4-b]pyrazine, have been identified as potent Syk inhibitors. google.comwipo.int

The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.gov For example, a series of 4-(3'-pyrazolyl)-2-amino-pyrimidine derivatives were developed as highly potent Syk inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These inhibitors were shown to effectively block Syk phosphorylation and downstream signaling in cells. nih.gov The pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin scaffold, with its potential for diverse substitution patterns, represents a promising starting point for the design of novel and selective Syk inhibitors.

Compound ClassTarget KinaseBiological EffectReference
Pyrido[3,4-b]pyrazine derivativesSykInhibition of mast cell, macrophage, and B-cell activation google.comwipo.int
4-(3'-pyrazolyl)-2-amino-pyrimidine derivativesSykInhibition of BCR signaling in hematological malignancies nih.gov
Oxindole derivativesSykInhibition of basophil cell degranulation researchgate.net

The pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin scaffold has also been explored for its potential to interact with other important biological targets, such as receptor tyrosine kinases and immune checkpoint proteins.

AXL Kinase Inhibition: The receptor tyrosine kinase AXL is implicated in cancer cell survival, metastasis, and drug resistance, making it an attractive target for cancer therapy. nih.gov Through structure-based drug design, a series of 10H-benzo[b]pyrido[2,3-e] Current time information in Bangalore, IN.mdpi.comoxazine derivatives were discovered as potent and orally bioavailable AXL inhibitors. nih.gov One compound, 16j, demonstrated significant antitumor efficacy in a xenograft model with good tolerability. nih.gov This work highlights the potential of fused pyridyl-oxazine scaffolds in developing selective kinase inhibitors.

PD-1/PD-L1 Interaction Inhibition: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that tumor cells exploit to evade the immune system. mdpi.com Blocking this interaction has become a major strategy in cancer immunotherapy. mdpi.com Small molecules that inhibit the PD-1/PD-L1 interaction are being actively pursued as an alternative to antibody-based therapies. mdpi.com Novel derivatives of 2-(2-methyl-[1,1′-biphenyl]-3-yl)pyridine have been designed and synthesized as potent PD-1/PD-L1 inhibitors, with some compounds showing IC50 values in the nanomolar range. mdpi.com These findings suggest that the pyrido[2,3-b] Current time information in Bangalore, IN.mdpi.combenzodioxin scaffold could serve as a valuable template for the development of new small-molecule immune checkpoint inhibitors.

DNA Binding and Intercalation Studies

Derivatives of the pyrido[2,3-b]quinoxaline (B14754064) scaffold and related polycyclic aromatic systems have demonstrated significant DNA binding and intercalation properties. These interactions are crucial for their potential as anticancer agents. The planar nature of these molecules allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This can lead to conformational changes in the DNA, interfering with replication and transcription, and ultimately inducing cell death in cancer cells.

For instance, dipyrido[4,3-b][3,4-f]indole derivatives have been shown to bind preferentially to helical DNA with high affinity, exhibiting association constants in the range of 10⁶ to 10⁷ M⁻¹. nih.gov The binding of the most active derivative against L1210 mouse leukemia resulted in viscosity changes in DNA, confirming an intercalation mechanism. nih.gov This particular derivative also showed a preference for binding to A-T base pairs and was estimated to have an unwinding angle of 18°. nih.gov

Similarly, studies on benzo[e]pyridoindole and benzo[g]pyridoindole derivatives, which are structurally related to the pyrido[2,3-b]quinoxaline core, have revealed their ability to intercalate into duplex DNA. nih.gov While they show little sequence preference, they can bind to various sites, including A-T rich regions. nih.gov These compounds induce distinct conformational changes in the DNA, affecting its reactivity with certain chemical probes. nih.gov

The DNA binding capabilities of these compounds are not limited to duplex DNA. Certain benzopyridoindole derivatives have been found to selectively stabilize triple-helical DNA-oligonucleotide complexes. nih.gov This suggests that these molecules could be developed as probes or therapeutic agents targeting specific DNA structures.

Furthermore, pyrazino-phenanthroline ligands, which share structural similarities, are widely used with transition metals as DNA intercalation agents due to their planar structures. mdpi.com The combination of these organic scaffolds with metal centers can enhance their DNA binding properties and introduce novel functionalities, such as luminescence for DNA probing. mdpi.com

Investigation of Protein-Compound Interactions and Target Identification

The biological activities of pyrido[2,3-b] nih.govnih.govbenzodioxin and its analogs are mediated through their interactions with specific protein targets. Identifying these protein-compound interactions is a critical step in understanding their mechanism of action and for rational drug design. Approaches to identify these targets include phenotypic screening, target-based screening, and structure-based design. nih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based assays to identify those that produce a desired biological effect, such as the inhibition of cancer cell growth. nih.gov For example, a series of novel pyrido[2,3-b]pyrazines were screened against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines. colab.ws This led to the identification of compounds that could overcome erlotinib (B232) resistance, suggesting they act on a different target or pathway than erlotinib. colab.ws

Target-Based Screening: In this approach, compounds are tested for their ability to modulate the activity of a specific, biologically validated protein target. nih.gov For instance, pyrido[2,3-b]pyrazine derivatives have been designed and evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. researchgate.net

Structure-Based Design: This method utilizes the three-dimensional structure of a target protein to design and optimize inhibitors. nih.gov An example is the development of 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine derivatives as potent inhibitors of the AXL receptor tyrosine kinase. nih.gov By understanding the binding mode of these compounds within the AXL kinase domain, researchers were able to optimize their potency and selectivity. nih.gov

Identifying "Hot Spot" Residues: A key aspect of targeting protein-protein interactions (PPIs) is the identification of "hot spot" residues, which are the key amino acids that contribute most to the binding energy of the interaction. nih.gov By designing molecules that mimic these hot spot residues, it is possible to develop potent and selective PPI inhibitors. nih.gov

The table below summarizes some of the identified protein targets for pyrido[2,3-b]quinoxaline-related scaffolds.

Compound ClassProtein TargetBiological Effect
10H-Benzo[b]pyrido[2,3-e] nih.govnih.govoxazineAXL receptor tyrosine kinaseInhibition of cancer cell survival, metastasis, and drug resistance. nih.gov
Pyrido[2,3-b]pyrazineAldose Reductase (ALR2)Inhibition of an enzyme involved in diabetic complications. researchgate.net
Pyrido[2,3-b]pyrazineTransient Receptor Potential Vanilloid 1 (TRPV1)Antagonism of a pain receptor. nih.gov
Indolo-pyrido-isoquinolinp53Activation of a tumor suppressor protein. nih.gov

Modulation of Specific Cellular Pathways (e.g., AXL-mediated Cell Proliferation, Migration, and Invasion)

The AXL receptor tyrosine kinase is a pivotal player in cancer cell survival, metastasis, and the development of drug resistance. nih.gov Consequently, targeting the AXL signaling pathway has emerged as a promising strategy for cancer therapy. nih.gov

Derivatives of the 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine class have been identified as potent and orally bioavailable inhibitors of AXL. nih.gov One such compound, 16j, acts as a type II AXL inhibitor, demonstrating significant selectivity for AXL over the closely related c-Met kinase. nih.gov This compound effectively blocks cellular AXL signaling, leading to the inhibition of AXL-mediated cell proliferation. nih.gov

Furthermore, compound 16j was shown to impair cell migration and invasion stimulated by the AXL ligand, growth arrest-specific protein 6 (Gas6). nih.gov In preclinical xenograft models driven by AXL, this compound exhibited significant antitumor efficacy, causing tumor stasis or even regression at well-tolerated doses. nih.gov

Similarly, an indolo-pyrido-isoquinolin based alkaloid, P18 (also known as NSC-768219), has been shown to inhibit the growth, invasion, and migration of breast cancer cells. nih.gov The mechanism of action involves the activation of the p53 tumor suppressor protein and its downstream target, miR-34a. nih.gov P18 treatment leads to a downregulation of mesenchymal markers and an upregulation of epithelial markers, effectively reversing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

The ability of these compounds to modulate key cellular pathways involved in cancer progression highlights the therapeutic potential of the pyrido[2,3-b]quinoxaline scaffold and its analogs.

Antimicrobial and Antiviral Activity Investigations (Mechanistic Studies)

The pyrido[2,3-b]quinoxaline core and its derivatives have been investigated for their potential as antimicrobial and antiviral agents. These studies have delved into the mechanisms by which these compounds exert their effects on various pathogens.

Mechanisms of Bacterial and Fungal Growth Inhibition

The antimicrobial activity of pyrido[2,3-b]quinoxaline derivatives often stems from their ability to disrupt essential cellular processes in bacteria and fungi. One of the primary mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. researchgate.net

Some pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related, have shown significant inhibitory effects against bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range. mdpi.com The introduction of a benzothiazole (B30560) moiety can enhance this activity. mdpi.com

In the context of fungal pathogens, such as Botrytis cinerea, the mechanisms of inhibition can be multifaceted. These include the production of diffusible antimicrobial molecules and volatile organic compounds that can inhibit fungal growth. nih.gov Some antifungal agents act by disrupting the fungal membrane, leading to cell lysis. nih.gov For example, ultrashort cationic lipopeptides have been shown to cause severe membrane disruption and lytic activity against fungal spores and hyphae. nih.gov

The table below provides a summary of the antimicrobial activity of some pyrido-based compounds.

Compound ClassTarget OrganismMechanism of Action
Pyrido[2,3-d]pyrimidine derivativesBacteriaInhibition of DNA gyrase. researchgate.net
Pyrido[2,3-d]pyrimidine derivatives with benzothiazoleBacteriaEnhanced inhibitory effects. mdpi.com
Pyrido[1,2-b] nih.govnih.govnih.govtriazine derivativesFungiAntifungal activity. researchgate.net

Studies on Viral Replication Cycle Modulation

Pyrido[2,3-b]pyrazine and related heterocyclic systems have shown promise as antiviral agents, particularly against herpesviruses like human cytomegalovirus (HCMV). Non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been developed to target the HCMV DNA polymerase. d-nb.info

Several of these compounds exhibit potent antiviral activity against HCMV with low cytotoxicity. d-nb.info For instance, compound 27, a pyrido[2,3-b]pyrazine derivative, demonstrated strong antiviral activity with an EC₅₀ of 0.33 μM. d-nb.info Notably, some of these compounds also show broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV). d-nb.info

The mechanism of action for some antiviral compounds involves targeting different stages of the viral replication cycle. For example, some benzimidazole (B57391) nucleosides, which share some structural features with pyrido-based compounds, can act early in the HCMV replication cycle, after viral entry but before DNA synthesis. nih.gov This is distinct from other inhibitors that block DNA synthesis or late-stage viral maturation. nih.gov

Furthermore, some pyrido[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit the RNase H activity of the HIV-1 reverse transcriptase, highlighting another potential antiviral mechanism. nih.gov

Antioxidant and Anti-inflammatory Mechanisms

The pyrido[2,3-b]quinoxaline scaffold has been incorporated into molecules designed to possess antioxidant and anti-inflammatory properties. Oxidative stress and inflammation are implicated in a wide range of diseases, making compounds with these dual activities highly desirable.

Derivatives of pyrido[2,3-b]pyrazin-3(4H)-one have been designed as inhibitors of aldose reductase (ALR2), an enzyme involved in diabetic complications and oxidative stress. researchgate.net Several of these compounds, particularly those with a phenolic hydroxyl group on a C2-styryl side chain, exhibited not only potent ALR2 inhibition but also significant antioxidant activity. researchgate.net In fact, the antioxidant capacity of one derivative, 11i, was comparable to the well-known antioxidant Trolox. researchgate.net

The antioxidant mechanism of these compounds is often attributed to their ability to scavenge free radicals. The presence of phenolic hydroxyl groups is a key structural feature that contributes to this activity. These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

In addition to direct radical scavenging, some compounds may exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. nih.gov

The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). For example, derivatives containing a 1,4-benzodioxine nucleus have shown in vivo anti-inflammatory activity comparable to or even greater than the classical anti-inflammatory drug ibuprofen. researchgate.net

The table below highlights the dual activities of some pyrido-based compounds.

Compound ClassKey ActivityMechanism
Pyrido[2,3-b]pyrazin-3(4H)-one derivativesAntioxidant, ALR2 inhibitionRadical scavenging (phenolic hydroxyls). researchgate.net
Di-tert-butylphenoloctahydropyridooxazine derivativesAntioxidant, Anti-inflammatoryImproved in vitro antioxidant activity, edema reduction. nih.gov
1,4-Benzodioxine derivativesAnti-inflammatoryInhibition of inflammatory enzymes like COX. researchgate.net

Radical Scavenging Studies

There is currently no available scientific literature or data from experimental studies that have investigated the radical scavenging properties of compounds containing the Pyrido[2,3-b] nih.govbenzodioxin core structure. Consequently, no data tables on this topic can be provided.

Modulation of Inflammatory Mediators

Similarly, research on the effects of Pyrido[2,3-b] nih.govbenzodioxin derivatives on the modulation of inflammatory mediators has not been reported in the accessible scientific literature. As a result, there are no research findings or data to present in a tabular format for this specific biological activity.

Future Directions and Emerging Research Avenues for Pyrido 2,3 B 1 2 Benzodioxin

Development of Novel and Efficient Synthetic Methodologies

The exploration of pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin's potential is fundamentally linked to the availability of efficient and versatile synthetic methods. Currently, dedicated synthetic routes to this specific heterocyclic system are not widely reported in the literature, necessitating the development of novel strategies. Future research in this area should focus on creating modular and high-yielding reactions that allow for the facile introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for screening.

Promising approaches could be adapted from the well-established synthesis of related aza-heterocycles and benzodioxin derivatives. uomus.edu.iqfrontiersin.org Key strategies to explore include:

Intramolecular Cyclization Strategies: Designing precursors that undergo intramolecular cyclization to form the core pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin ring system. This could involve reactions such as intramolecular nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. mdpi.com

Multi-component Reactions (MCRs): The development of MCRs would offer a highly efficient pathway to construct the complex scaffold in a single step from simple starting materials. researchgate.net This approach is particularly valuable for generating chemical diversity.

Domino Reactions: Investigating domino reaction sequences, where multiple bond-forming events occur in a single pot, could lead to elegant and atom-economical syntheses of these compounds. acs.org

Catalytic Systems: The use of novel catalytic systems, including metal-based catalysts and organocatalysts, could enable milder reaction conditions and improve yields and selectivity. rsc.org

The successful development of such methodologies will be a critical first step in unlocking the full potential of the pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin scaffold.

Advanced Computational Design and Prediction for New Pyrido[2,3-b]Current time information in Bangalore, IN.nih.govbenzodioxin Analogs

In parallel with synthetic efforts, advanced computational tools can play a pivotal role in accelerating the discovery and optimization of novel pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin analogs with desired properties. The application of in silico methods can guide synthetic chemists by prioritizing compounds with the highest probability of success, thereby saving time and resources.

Future computational research should focus on several key areas:

Quantitative Structure-Activity Relationship (QSAR) Studies: Once an initial set of active compounds is identified, QSAR models can be developed to correlate the structural features of the molecules with their biological activity. These models can then be used to predict the activity of virtual compounds and guide the design of more potent analogs.

Molecular Docking: For analogs with potential therapeutic applications, molecular docking simulations can be employed to predict their binding modes within the active sites of biological targets. This information is invaluable for understanding the mechanism of action and for designing modifications that enhance binding affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of the pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin scaffold. This can aid in the prediction of metabolic stability and other pharmacokinetic properties.

Virtual Screening: Large virtual libraries of pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin derivatives can be screened against various biological targets to identify potential hits for a wide range of diseases.

Computational TechniqueApplication in Pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin Research
QSAR Predict biological activity and guide the design of more potent analogs.
Molecular Docking Predict binding modes and affinities to biological targets.
DFT Calculations Understand electronic properties, reactivity, and metabolic stability.
Virtual Screening Identify potential drug candidates from large virtual libraries.

These computational approaches, when used in synergy with experimental work, will undoubtedly accelerate the development of new pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin-based molecules with tailored functionalities.

Exploration of Undiscovered Mechanistic Biological Targets

The structural combination of a pyridine (B92270) ring and a 1,4-benzodioxin (B1211060) moiety suggests that pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin derivatives could interact with a wide array of biological targets. The pyridine nucleus is a common feature in many approved drugs, often involved in hydrogen bonding and other key interactions with proteins. nih.govrsc.org Similarly, benzodioxin derivatives have been reported to exhibit a range of biological activities. ontosight.ai

Given the novelty of the pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin scaffold, a systematic exploration of its biological targets is a crucial future direction. This can be achieved through:

High-Throughput Screening (HTS): Screening diverse libraries of pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin analogs against a broad panel of biological assays will be essential for identifying novel activities.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target.

Target-Based Screening: Based on the known activities of related heterocyclic compounds, focused screening against specific enzyme families (e.g., kinases, phosphodiesterases) or receptor types could yield promising results. nih.govnih.gov For example, some fused pyrimidines have shown activity as kinase inhibitors. nih.govnih.gov

Chemoproteomics: This powerful technique can be used to identify the direct protein targets of a bioactive compound within a complex biological system.

The discovery of novel biological targets for this scaffold could open up new avenues for the development of therapeutics for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. openmedicinalchemistryjournal.com

Integration with Nanotechnology and Supramolecular Chemistry

The unique structural and electronic properties of the pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin scaffold make it an attractive candidate for integration with nanotechnology and supramolecular chemistry. These emerging fields offer exciting opportunities to develop novel materials and systems with advanced functionalities.

Future research in this area could explore:

Drug Delivery Systems: Pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin derivatives with therapeutic activity could be encapsulated within or conjugated to nanoparticles to improve their solubility, stability, and targeted delivery to specific tissues or cells. rsc.org

Supramolecular Assemblies: The planar and aromatic nature of the pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin core could be exploited to create self-assembling supramolecular structures through non-covalent interactions such as π-π stacking and hydrogen bonding. These assemblies could have applications in areas such as organic electronics and sensor technology.

Functional Materials: By incorporating specific functional groups onto the scaffold, it may be possible to develop novel materials with interesting photophysical or electronic properties. For instance, derivatives could be explored as components of organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

Research AreaPotential Application of Pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin
Nanotechnology Development of targeted drug delivery systems.
Supramolecular Chemistry Creation of self-assembling materials for electronics and sensors.
Materials Science Design of novel functional materials for optoelectronic applications.

The convergence of pyrido[2,3-b] Current time information in Bangalore, IN.nih.govbenzodioxin chemistry with these interdisciplinary fields holds immense promise for the creation of next-generation technologies with a wide range of applications.

Q & A

Q. What are the key synthetic routes for Pyrido[2,3-b][1,4]benzodioxin derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Route 1 : Condensation of 2-amino-3-hydroxypyridine with ethyl 2,3-dibromopropanoate yields ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate .
  • Route 2 : Reaction of 2,3-dihydroxy-1,4-dioxane with 2,3-diaminopyridine achieves ~87% yield of pyrido[2,3-b]pyrazine derivatives .
  • Route 3 : Substitution reactions (e.g., methoxybenzyl or carbonitrile groups) enhance reactivity and bioactivity .
    Key Considerations : Optimize solvent systems (e.g., DMF for polar intermediates) and monitor reaction progress via TLC/HPLC.

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: Reported activities include:

  • Antiviral : Inhibition of HIV-1 reverse transcriptase (RT) at IC₅₀ values <10 µM in enzyme assays .
  • Antimicrobial : Moderate activity against Gram-negative bacteria (60–100% of amoxicillin) via lipophilic interactions .
  • Anticancer : Cytotoxic effects on leukemia cells (L1210) through α-carboline-like mechanisms .
    Experimental Validation : Use standardized cell lines (e.g., MT-4 for HIV) and MIC assays for microbial strains.

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of pyrido-fused heterocycles?

Methodological Answer:

  • Step 1 : Identify bottlenecks via intermediate isolation (e.g., column chromatography) .
  • Step 2 : Optimize temperature and catalysts (e.g., molecular sieves for cyclization steps) .
  • Step 3 : Employ protecting groups (e.g., Boc for amines) to prevent side reactions .
    Example : Replacing ethyl 2,3-dibromopropanoate with chloro derivatives improved yields by 15% in oxazine syntheses .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Approach 1 : Replicate assays under standardized conditions (e.g., HIV-1 RT inhibition at pH 7.4 ).
  • Approach 2 : Compare substituent effects: Methoxy groups enhance RT inhibition, while carbonitriles favor antimicrobial activity .
  • Approach 3 : Validate target engagement via SPR or crystallography to confirm binding modes .

Q. What experimental designs are optimal for evaluating HIV-1 RT inhibition?

Methodological Answer:

  • Assay Design :
    • Use recombinant HIV-1 RT and poly(rC)-oligo(dG) templates to measure incorporation of [³H]-dGTP .
    • Include positive controls (e.g., nevirapine) and calculate IC₅₀ values via dose-response curves.
  • Data Analysis : Apply the Cheng-Prusoff equation to account for substrate competition .

Q. How do substituents influence the structure-activity relationship (SAR) of pyrido-benzodioxins?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Carbonitriles improve microbial membrane penetration .
  • Lipophilic Groups : Methoxybenzyl chains enhance RT binding via hydrophobic pocket interactions .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce activity by disrupting planar conformations .
    SAR Tool : Use CoMFA or molecular docking to predict substituent effects .

Data Analysis & Technical Challenges

Q. What analytical methods are critical for characterizing pyrido-benzodioxin derivatives?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons .
    • X-ray Crystallography : Resolve tautomerism in oxazine/thiazepine analogs .
  • Purity Assessment : HPLC with UV/Vis detection (λ = 254 nm) and >95% purity thresholds .

Q. How to evaluate the pharmacokinetic stability of pyrido-benzodioxins?

Methodological Answer:

  • Metabolic Stability : Use liver microsomes (human/rat) and LC-MS to quantify parent compound degradation .
  • Metabolite ID : High-resolution MS (e.g., Q-TOF) to detect hydroxylated or glucuronidated products .

Q. What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • In Vitro Tox Screens : Assess cytotoxicity in HEK293 cells and hERG inhibition to flag cardiotoxic risks .
  • In Vivo Models : Monitor liver enzymes (ALT/AST) and renal function in rodent studies .

Tables for Key Data

Q. Table 1. Representative Biological Activities

Compound ClassTarget ActivityIC₅₀/MICReference
Pyrido-oxazepinonesHIV-1 RT Inhibition0.8–6 µM
Pyrido-pyrazine N-oxidesE. coli Inhibition25 µg/mL
α-Carboline AnalogsL1210 Leukemia Cytotoxicity1.2 µM

Q. Table 2. Synthetic Optimization Parameters

Reaction StepKey VariableOptimal ConditionYield Improvement
CyclizationCatalyst (Molecular Sieve)4Å, RT, 24h+20%
FunctionalizationSolvent (DMF vs. THF)DMF, 80°C+15%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.